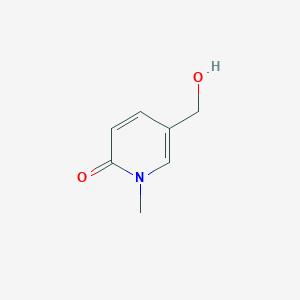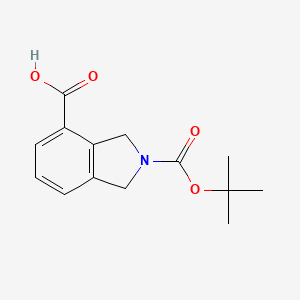![molecular formula C14H11BrN2O B1525820 5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-78-4](/img/structure/B1525820.png)
5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
The compound “5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine” belongs to a class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Synthesis Analysis
While specific synthesis methods for “5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine” are not available, similar compounds such as 2,3-Diamino-5-bromopyridine can be prepared from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride . Other methods involve the use of Grignard reagents .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and computational models. For instance, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can be complex and varied. For instance, protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the melting point of 2,3-Diamino-5-bromopyridine is 155 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
The compound has been associated with the synthesis of antiviral agents. Particularly, a study explored the antiviral properties of various pyrrolo[2,3-d]pyrimidine nucleoside antibiotics and synthetic analogues, including 5-bromo derivatives, against RNA and DNA viruses. The C-5 substituted derivatives showcased substantial activity against RNA viruses, highlighting the importance of structural modification at C-5 and the potential of C-5 substituted analogues as biologically active agents (Bergstrom et al., 1984).
Heterocyclic Synthesis
The compound plays a significant role in the synthesis of complex heterocycles. For instance, studies have described the synthesis of hard-to-reach heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer indole cyclization, underlining the possibility to build a 5-bromo-7-azaindole scaffold with varied substituents from available starting materials, which is valuable for pharmaceutical and agrochemical applications (Alekseyev et al., 2015).
Antibacterial and Antimicrobial Activity
The compound's derivatives have been examined for their antimicrobial activity. In particular, a study on the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, including 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, demonstrated significant activity against aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Spectroscopic and Density Functional Theory Studies
Spectroscopic and computational studies have been conducted on the compound, providing insights into its structural and electronic properties. For instance, a study performed spectroscopic characterization and density functional theory (DFT) analysis on 5-Bromo-2-(trifluoromethyl)pyridine, revealing its non-linear optical properties and interaction energies, which are crucial for understanding its reactivity and potential applications in material science (Vural & Kara, 2017).
Alkaloid Synthesis
The compound is utilized in the synthesis of natural alkaloids. Notably, a study presented a novel and efficient synthesis of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, the heterocyclic core of the variolin family of marine alkaloids. This route is significant for the synthesis of complex natural products and their analogues, which have various pharmaceutical applications (Mendiola et al., 2004).
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various bioactive compounds .
Result of Action
Similar compounds have been used in the synthesis of various bioactive compounds , suggesting that they may have a range of potential effects depending on the specific context of their use.
Action Environment
It is known that the conditions of suzuki–miyaura cross-coupling reactions, such as the presence of a palladium catalyst and an organoboron reagent, can significantly impact the reaction .
Safety and Hazards
Safety data sheets provide information on the potential hazards of a compound. For instance, 5-Bromo-2-methoxyphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-13-5-3-2-4-10(13)12-8-17-14-11(12)6-9(15)7-16-14/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBXQMQUOGPEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC3=C2C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
875639-78-4 | |
| Record name | 5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

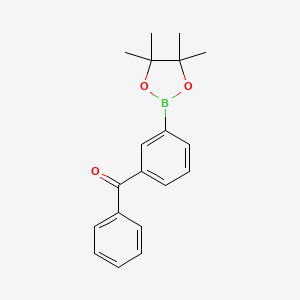

![6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1525743.png)

![8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525745.png)
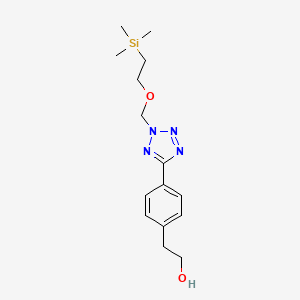
![7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1525747.png)
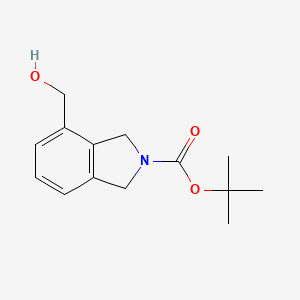
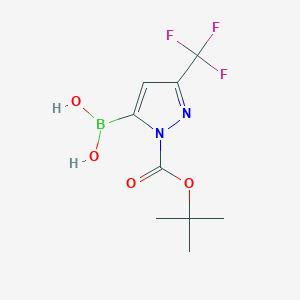
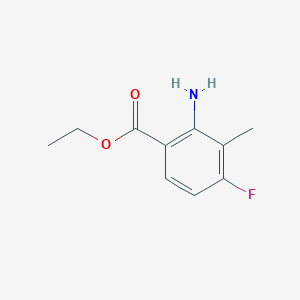

![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)
